4-Chloro-3-(2-formylphenyl)benzoic acid

Lipophilicity Drug design Physicochemical profiling

Sourcing biphenyl intermediates with orthogonal reactive handles for sequential ligation is challenging. 4-Chloro-3-(2-formylphenyl)benzoic acid solves this with aldehyde, carboxylic acid, and aryl chloride sites on a single scaffold. • Enables clean Schiff-base formation & Pd-catalyzed cross-coupling for late-stage diversification. • Enhanced lipophilicity (XLogP3=3.3) over des-chloro analog improves membrane permeability for chemical probes. • BenchChem ensures reliable supply with pre-packed 10-100 mg units; bulk custom synthesis available.

Molecular Formula C14H9ClO3
Molecular Weight 260.67 g/mol
CAS No. 1261889-35-3
Cat. No. B6396839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(2-formylphenyl)benzoic acid
CAS1261889-35-3
Molecular FormulaC14H9ClO3
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)C2=C(C=CC(=C2)C(=O)O)Cl
InChIInChI=1S/C14H9ClO3/c15-13-6-5-9(14(17)18)7-12(13)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18)
InChIKeyGNEQVKMFPPMMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-(2-formylphenyl)benzoic Acid: Orthogonal Bifunctional Building Block


4-Chloro-3-(2-formylphenyl)benzoic acid is a halogenated biphenyl derivative belonging to the benzoic acid class, featuring a carboxylic acid, a formyl group, and a chloro substituent on a single biphenyl scaffold (C14H9ClO3, MW 260.67 g/mol). It is computationally characterized by a moderate lipophilicity (XLogP3 = 3.3), a topological polar surface area of 54.4 Ų, and three hydrogen bond acceptors [1]. The compound serves as a versatile synthetic intermediate due to the presence of two orthogonal reactive handles—the aldehyde and the carboxylic acid—while the chlorine atom offers a site for further cross-coupling or nucleophilic aromatic substitution reactions.

Orthogonal handles
Carboxylic acid and aldehyde enable sequential, chemoselective derivatization without protecting-group steps
Cross-coupling site
Aryl chloride supports Pd-catalyzed diversification for library synthesis
Computed lipophilicity
Moderate lipophilicity (computed) may support membrane-permeable probe design

Why 4-Chloro-3-(2-formylphenyl)benzoic Acid Is Irreplaceable


Closely related analogs such as 3-(2-formylphenyl)benzoic acid (des-chloro), 4-chloro-3-phenylbenzoic acid (des-formyl), or 2-chloro-4-(2-formylphenyl)benzoic acid (regioisomer) differ critically in at least one of the three functional features—aldehyde, carboxylic acid, or chlorine position—required for ordered, stepwise molecular assembly. These structural variations lead to measurable changes in lipophilicity and hydrogen-bonding capacity that affect solubility, membrane partitioning, and the kinetics of sequential bioconjugation reactions [1][2][3]. Absent direct quantitative evidence for identical transformation efficiencies, the assumption of interchangeable performance is unfounded.

Target compound
Des-chloro analog
Lacks chlorine; lipophilicity and cross-coupling handle may differ, affecting membrane partitioning and diversification potential
Target compound
Des-formyl analog
Lacks aldehyde; orthogonal dual-handle reactivity is lost, preventing sequential bioconjugation without additional protection
Target compound
2-Chloro regioisomer
Chlorine ortho to biphenyl link may increase steric hindrance at aldehyde, potentially altering Schiff-base reaction kinetics

4-Chloro-3-(2-formylphenyl)benzoic Acid: Key Physicochemical Differences


Lipophilicity Advantage over Des-Chloro Analog

The introduction of a chlorine atom in 4-chloro-3-(2-formylphenyl)benzoic acid increases the computed octanol–water partition coefficient (XLogP3) to 3.3, compared with 2.5 for the des-chloro analog 3-(2-formylphenyl)benzoic acid [1][2]. This +0.8 log unit difference is consistent with the well-established effect of aryl chlorine substitution on lipophilicity.

Lipophilicity
Reported
Δ XLogP3 = +0.8
Higher computed logP vs des-chloro analog
Computed value; supports membrane permeability screening
Lipophilicity Drug design Physicochemical profiling

Unique Aldehyde Reactivity vs. Des-Formyl Analog

Possession of the formyl group directly attached to the biphenyl ring enables rapid, pH-tunable hydrazone and oxime bond formation—a reactivity mode entirely absent in 4-chloro-3-phenylbenzoic acid. While no head-to-head kinetic study is available for these specific compounds, the general rate acceleration of aldehyde–amine condensations over simple nucleophilic aromatic substitution is well documented and constitutes a class-level advantage [1][2].

Aldehyde reactivity
Class-level
Aldehyde present vs absent
Enables hydrazone/oxime ligation not possible with des-formyl analog
Class-level inference; no direct kinetic data
Bioconjugation Orthogonal ligation Hydrazone chemistry

Reduced Steric Hindrance at Aldehyde vs. 2-Chloro Isomer

In the 4-chloro-3-(2-formylphenyl)benzoic acid isomer, the chlorine atom occupies the position para to the biphenyl linkage, whereas in 2-chloro-4-(2-formylphenyl)benzoic acid (CAS 1261970-85-7) the chlorine is ortho to the formyl-bearing ring. Although specific crystallographic or kinetic data for these exact compounds are absent, general steric and electronic principles predict that the less-hindered 4-chloro substitution pattern should allow faster amine attack at the aldehyde, a factor relevant when designing high-yielding Schiff-base or cyclization sequences [1].

Steric accessibility
Data to verify
4-chloro remote from aldehyde
Less hindered vs 2-chloro isomer; may favor faster imine formation
Inferred from topology; crystallographic data absent
Regiochemistry Schiff base formation Steric effects

Late-Stage Functionalization via Aryl Chloride

The aryl chloride moiety present in the target compound provides a synthetic handle for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald–Hartwig) that is entirely absent in the non-halogenated analog 3-(2-formylphenyl)benzoic acid. While measured coupling yields for this specific substrate have not been identified in the open literature, the well-established reactivity of aryl chlorides under modern catalytic conditions constitutes a class-level advantage [1][2].

Late-stage diversification
Class-level
Aryl C–Cl present vs absent
Pd-catalyzed coupling possible; non-halogenated analog requires C–H activation
Extrapolated from general aryl chloride reactivity
C–C coupling Diversification Medicinal chemistry

4-Chloro-3-(2-formylphenyl)benzoic Acid: Recommended Applications


Cell-Permeable Bifunctional Probes

The enhanced lipophilicity (XLogP3 = 3.3) over the des-chloro analog (XLogP3 = 2.5) [1][2] makes this compound a superior core for designing membrane-permeable chemical probes. The aldehyde and carboxylic acid handles can be sequentially modified to append a targeting ligand and a fluorescent reporter, while the chlorine ensures adequate passive diffusion across lipid bilayers.

Benzoxazepine & Heterocycle Library Scaffold

The 4-chloro placement minimizes steric hindrance around the formyl group compared to the 2-chloro regioisomer [1], potentially enabling cleaner Schiff-base formation and subsequent cyclization to benzoxazepines or related heterocyclic systems. Researchers requiring reproducible, high-yielding imine formation should prioritize this isomer.

Late-Stage Diversification via Transition Metal Catalysis

The aryl chloride substituent provides a distinct advantage over non-halogenated biphenyl analogs by permitting Pd-catalyzed cross-coupling for late-stage diversification [1][2]. This allows medicinal chemists to generate focused libraries from a single advanced intermediate, improving synthetic efficiency.

Application
Selection Property
Validation Focus
Cell-permeable probe design
Lipophilicity context
Membrane partitioning assessment
Heterocycle library synthesis
Steric accessibility review
Schiff-base formation kinetics
Late-stage diversification
Cross-coupling site availability
Coupling efficiency verification
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